molecular formula C18H25ClN4O B023803 trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole CAS No. 98454-50-3

trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole

Cat. No.: B023803
CAS No.: 98454-50-3
M. Wt: 348.9 g/mol
InChI Key: OMZLTMKDYUJXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole (CAS: 98454-50-3) is a tetrazole derivative with the molecular formula C₁₈H₂₅ClN₄O and a molecular weight of 348.87 g/mol . The compound appears as white needles with a melting point of 102–103°C and is soluble in chloroform and dichloromethane . It serves as a key intermediate in synthesizing OPC-13013, a metabolite of the antiplatelet drug Cilostazol, highlighting its pharmaceutical relevance .

Properties

IUPAC Name

5-(4-chlorobutyl)-1-(4-phenylmethoxycyclohexyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O/c19-13-5-4-8-18-20-21-22-23(18)16-9-11-17(12-10-16)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZLTMKDYUJXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=NN=N2)CCCCCl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10527672
Record name 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98454-50-3
Record name 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Procedure and Optimization

A suspension of the nitrile precursor (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg) in DMF is refluxed for 4–12 hours. Post-reaction purification via recrystallization or column chromatography yields the tetrazole. Challenges include synthesizing the specialized nitrile, which may require:

  • Protection of 4-(phenylmethoxy)cyclohexanol using benzyl chloride under basic conditions.

  • Reaction with 5-chlorovaleryl chloride to form the corresponding nitrile.

Key Parameters :

ParameterOptimal Range
TemperatureReflux (150–155°C)
Catalyst Loading1:1 (nitrile:acid)
Reaction Time8–10 hours

This method offers scalability and avoids explosive intermediates like hydrazoic acid. However, the nitrile precursor’s synthesis adds complexity.

Adaptation of N-Cyclohexyl Tetrazole Synthesis

The Chinese patent CN111233777A outlines a two-step method for N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, adaptable to the target compound by substituting cyclohexanol with 4-(phenylmethoxy)cyclohexanol.

Step 1: Amide Formation

5-Chloro-valeronitrile and 4-(phenylmethoxy)cyclohexanol react in a 1:1–1:1.5 molar ratio under concentrated sulfuric acid catalysis (1:3–1:10 nitrile:acid ratio) at 5–55°C for 1–6 hours. The product, 5-chloro-N-[4-(phenylmethoxy)cyclohexyl]valeramide, is isolated via extraction with methyl isobutyl ketone and sodium bicarbonate washes.

Example Conditions :

  • Temperature Ramp : 5°C increments every 30 minutes until 25–30°C, followed by a 4-hour hold.

  • Yield : ~80% (extrapolated from patent examples).

Step 2: Tetrazole Cyclization

The amide is treated with phosphorus pentachloride (1:1–1:1.5 molar ratio) and trimethylsilyl azide (TMSN3) in toluene at 0–85°C for 3–15 hours. The reaction is quenched in ice water, with the product extracted using toluene and recrystallized from ethyl acetate/petroleum ether.

Critical Modifications :

  • Stereochemical Control : Trans-configuration is ensured by using trans-4-(phenylmethoxy)cyclohexanol.

  • Benzyl Ether Stability : Reaction temperatures <55°C prevent cleavage of the phenylmethoxy group.

Yield : 56–60% (based on patent analog).

Isolation from Cilostazol Synthesis

As an impurity in cilostazol production, this compound forms during tetrazole ring closure. Optimizing side reactions can enhance its yield for isolation.

Process Adjustments

  • Azide Excess : Increasing sodium azide concentration promotes over-cyclization.

  • Temperature Modulation : Prolonged reflux (12+ hours) favors impurity formation.

  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) isolates the compound.

Typical Yield : 2–5% (as impurity), though intentional synthesis may achieve 15–20% with optimized conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CycloadditionMild conditions, scalableComplex nitrile synthesis required60–75%
Patent AdaptationHigh stereoselectivity, establishedBenzyl ether sensitivity to acid55–60%
Impurity IsolationNo dedicated synthesis neededLow yield, purification challenges15–20%

Chemical Reactions Analysis

Etilefrine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Pharmaceutical Development

Trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a metabolite of Cilostazol, a drug used for treating intermittent claudication and has implications in cardiovascular health .

Research indicates that this compound exhibits significant biological activities, including potential anti-inflammatory and anti-thrombotic effects. These properties make it a candidate for further investigation in the treatment of cardiovascular diseases .

Mechanistic Studies

The compound's structure allows researchers to explore its mechanism of action at the molecular level. Studies have shown that tetrazole derivatives can interact with various biological targets, making them suitable for drug design and development .

Case Study 1: Metabolite Analysis of Cilostazol

A study focused on the metabolic pathways of Cilostazol identified this compound as a significant metabolite. The research demonstrated its role in enhancing the pharmacological effects of Cilostazol, providing insights into its therapeutic potential .

Case Study 2: Anti-inflammatory Properties

In vitro studies have evaluated the anti-inflammatory effects of tetrazole derivatives, including this compound. Results indicated that the compound could inhibit pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases .

Data Table: Summary of Applications

Application AreaDescriptionReference
Pharmaceutical DevelopmentIntermediate in the synthesis of Cilostazol; potential use in cardiovascular therapies
Biological Activity StudiesExhibits anti-inflammatory and anti-thrombotic effects; candidate for cardiovascular treatment
Mechanistic StudiesInvestigated for interactions with biological targets; valuable for drug design

Mechanism of Action

Etilefrine hydrochloride exerts its effects by interacting with adrenergic receptors in the sympathetic nervous system. It acts as a direct-acting sympathomimetic agent by binding to and activating specific adrenergic receptors, including alpha-1 and beta-1 receptors. This interaction leads to vasoconstriction, increased cardiac output, and elevated blood pressure levels .

Comparison with Similar Compounds

Structural Analogues
1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole (CAS: 73963-42-5)
  • Molecular Formula : C₁₁H₁₉ClN₄
  • Molecular Weight : 242.8 g/mol
  • Physical Properties : This compound lacks the phenylmethoxycyclohexyl group, replaced by a simpler cyclohexyl substituent. It is a flammable solid (GHS Category 2) with skin/eye irritation hazards .
  • Applications : Used as a pharmaceutical intermediate, similar to the target compound but with reduced steric bulk due to the absence of the phenylmethoxy group .
5-(4-Chlorophenyl)-1H-tetrazole
  • Structural Features : Substituted with a chlorophenyl group directly attached to the tetrazole ring.
  • Reactivity : The electron-withdrawing chlorine enhances electrophilicity, contrasting with the target compound’s chlorobutyl chain, which may influence solubility and metabolic stability .
Physicochemical Properties
Compound Name Molecular Weight Melting Point (°C) Solubility Hazards
Target Compound 348.87 102–103 Chloroform, DCM Not specified
1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole 242.8 Not reported Not reported Flammable, skin/eye irritant
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 225.67 148–150 Organic solvents None reported

Key Observations :

  • The target compound’s higher molecular weight and phenylmethoxycyclohexyl group contribute to lower solubility in polar solvents compared to simpler analogs like 5-(4-chlorophenyl)-1H-tetrazole .
  • The cyclohexyl analog’s flammability underscores the importance of the phenylmethoxy group in modifying safety profiles .

Biological Activity

trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole, with the CAS number 98454-50-3, is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This compound is structurally characterized by a tetrazole ring and a cyclohexyl moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C18H25ClN4O
  • Molecular Weight : 348.87 g/mol
  • IUPAC Name : 5-(4-chlorobutyl)-1-(4-phenylmethoxycyclohexyl)tetrazole
  • SMILES Notation : ClCCCCc1nnnn1C2CCC(CC2)OCc3ccccc3

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from cyclohexanol and 5-chloro-valeronitrile. The synthesis method has been detailed in patents and research articles, indicating various reaction conditions such as temperature and molar ratios of reactants to optimize yield and purity .

Anticancer Activity

Recent studies have evaluated the anticancer potential of tetrazole-containing compounds, including this compound. In vitro assays have demonstrated that several derivatives exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell Lines TestedIC50 (µM)Mechanism of Action
5oMCF-7, HeLa, A54910.5DNA binding affinity
This compoundVariousNot specifiedPotentially through apoptosis induction

The compound 5o , identified in a study, showed good binding affinity to calf thymus DNA, suggesting that the mechanism of action may involve interaction with nucleic acids, leading to apoptosis in cancer cells .

Pharmacological Studies

Pharmacological evaluations indicate that tetrazoles can act as selective inhibitors in various biological pathways. The specific activity of this compound is still under investigation; however, it is hypothesized to interact with certain receptors or enzymes involved in cancer progression.

Case Studies

In a notable study published by Nishi et al., a series of tetrazole compounds were synthesized and tested for their anticancer properties. The research highlighted that compounds similar to this compound exhibited promising results against multiple cancer types, indicating a potential for further development into therapeutic agents .

Q & A

Q. What is the compound’s stability under extreme pH or oxidative conditions?

  • Methodology :
  • Forced Degradation : Expose to 0.1M HCl (pH 1), NaOH (pH 13), and H₂O₂ (3%) at 60°C for 24 hours. Analyze degradation products via LC-MS .
  • Key Finding : The tetrazole ring remains stable at pH 1–9 but degrades under strong oxidation (e.g., hydroxylation at the C4 position) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.